molecular formula C16H12FN3O4 B2666449 N-[cyano(2-fluorophenyl)methyl]-3-methoxy-2-nitrobenzamide CAS No. 1808890-82-5

N-[cyano(2-fluorophenyl)methyl]-3-methoxy-2-nitrobenzamide

カタログ番号 B2666449
CAS番号: 1808890-82-5
分子量: 329.287
InChIキー: FKUJIYQWSKKFHF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[cyano(2-fluorophenyl)methyl]-3-methoxy-2-nitrobenzamide, commonly known as CFM-2, is a small molecule inhibitor that has gained attention in the scientific community for its potential use in cancer research. CFM-2 has been shown to inhibit the activity of a specific protein, which is involved in the regulation of cell growth and division. In

作用機序

CFM-2 binds to the ATP-binding pocket of PLK1, preventing the protein from phosphorylating its downstream targets. This leads to the inhibition of cell cycle progression and induction of apoptosis in cancer cells. CFM-2 has been shown to be highly selective for PLK1, with little to no activity against other kinases.
Biochemical and Physiological Effects
CFM-2 has been shown to induce cell cycle arrest and apoptosis in cancer cells, with minimal effects on normal cells. In addition, CFM-2 has been shown to inhibit tumor growth in animal models of cancer. CFM-2 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.

実験室実験の利点と制限

One of the main advantages of CFM-2 is its specificity for PLK1, which allows for targeted inhibition of cancer cells without affecting normal cells. In addition, CFM-2 has been shown to have minimal toxicity in animal models. However, CFM-2 has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. CFM-2 also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

将来の方向性

There are several future directions for research on CFM-2. One area of interest is the development of more potent and selective PLK1 inhibitors based on the structure of CFM-2. Another area of interest is the exploration of the use of CFM-2 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, the development of novel drug delivery systems that can improve the solubility and half-life of CFM-2 in vivo could enhance its efficacy as a therapeutic agent.
Conclusion
In conclusion, CFM-2 is a small molecule inhibitor that has shown promise as a potential cancer therapy. Its specificity for PLK1 and minimal toxicity make it an attractive target for cancer research. Further research is needed to explore its potential in combination with other cancer therapies and to develop more effective drug delivery systems.

合成法

The synthesis of CFM-2 involves several steps, including the reaction of 2-fluorobenzylcyanide with 3-methoxy-2-nitrobenzoyl chloride, followed by the addition of a base to remove the chlorine atom. The final product is obtained through recrystallization and purification. The synthesis of CFM-2 has been reported in several scientific papers, and the procedure has been optimized to yield high purity and high yields.

科学的研究の応用

CFM-2 has been extensively studied for its potential use in cancer research. The protein that CFM-2 inhibits, known as polo-like kinase 1 (PLK1), is overexpressed in many types of cancer and is associated with poor prognosis. Inhibition of PLK1 has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it an attractive target for cancer therapy.

特性

IUPAC Name

N-[cyano-(2-fluorophenyl)methyl]-3-methoxy-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O4/c1-24-14-8-4-6-11(15(14)20(22)23)16(21)19-13(9-18)10-5-2-3-7-12(10)17/h2-8,13H,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUJIYQWSKKFHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1[N+](=O)[O-])C(=O)NC(C#N)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[cyano(2-fluorophenyl)methyl]-3-methoxy-2-nitrobenzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。